molecular formula C18H14F3N3OS2 B2728454 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-31-4

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2728454
CAS No.: 392301-31-4
M. Wt: 409.45
InChI Key: NQWASSSZVGDXHS-UHFFFAOYSA-N
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Description

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiadiazole ring and a trifluoromethylbenzylthio group

Preparation Methods

The synthesis of 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The trifluoromethylbenzylthio group is then introduced via nucleophilic substitution reactions. Finally, the benzamide moiety is formed through the reaction of the intermediate with a suitable benzoyl chloride derivative under basic conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of the thiadiazole ring and trifluoromethylbenzylthio group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-13(9-11)15(25)22-16-23-24-17(27-16)26-10-12-5-7-14(8-6-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWASSSZVGDXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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